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molecular formula C11H9BrN2O B8300285 3-Bromo-5-(pyridin-3-ylamino)-phenol

3-Bromo-5-(pyridin-3-ylamino)-phenol

Cat. No. B8300285
M. Wt: 265.11 g/mol
InChI Key: BIWCALVVGGZONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504401B2

Procedure details

[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine (26.7 g, 69.2 mmol) was dissolved in thioanisole (62 mL, 529 mmol). Trifluoroacetic acid (81 mL, 1.06 mol) was added slowly with the temperature held between 20 and 25° C. over a period of 100 min. The solution was left to stand at room temperature for 2 hours. The reaction solution was diluted with water (100 mL) and concentrated to a small volume (˜30 mL). To the residue were added TBME (250 mL), water (300 mL) and methanol (30 mL). The organic layer was extracted with a mixture of 4N hydrochloric acid and methanol. The combined aqueous layers were diluted with methanol (100 mL), washed with methylene chloride (3×150 mL) and neutralized with 4N NaOH (440 mL) to pH 7. The precipitated white solid was collected, washed with cold water (2×10 mL) and dried in a vacuum oven overnight at 60° C. 3-Bromo-5-(pyridin-3-ylamino)-phenol (9.21 g, 50%) was obtained as an off white solid.
Name
[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:5]=[C:6]([O:8]CC2C=CC(OC)=CC=2)[CH:7]=1.C1(SC)C=CC=CC=1.FC(F)(F)C(O)=O>O>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([NH:18][C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:3]=1

Inputs

Step One
Name
[3-Bromo-5-(4-methoxy-benzyloxy)-phenyl]-pyridin-3-yl-amine
Quantity
26.7 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)OCC1=CC=C(C=C1)OC)NC=1C=NC=CC1
Name
Quantity
62 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
WAIT
Type
WAIT
Details
to stand at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume (˜30 mL)
ADDITION
Type
ADDITION
Details
To the residue were added TBME (250 mL), water (300 mL) and methanol (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with a mixture of 4N hydrochloric acid and methanol
ADDITION
Type
ADDITION
Details
The combined aqueous layers were diluted with methanol (100 mL)
WASH
Type
WASH
Details
washed with methylene chloride (3×150 mL)
CUSTOM
Type
CUSTOM
Details
The precipitated white solid was collected
WASH
Type
WASH
Details
washed with cold water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 60° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)NC=1C=NC=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.21 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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